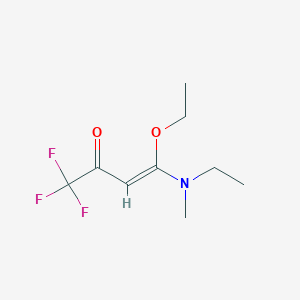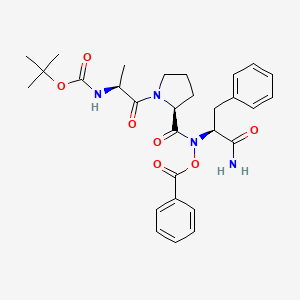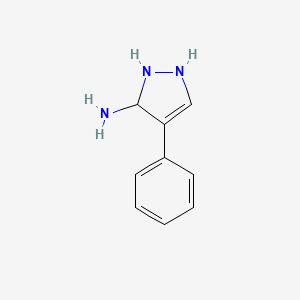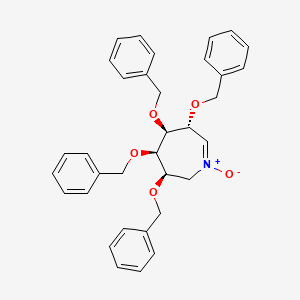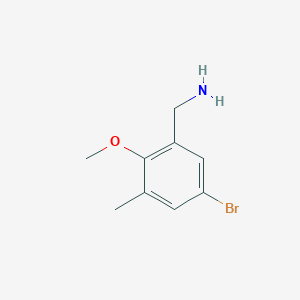
Ethyl 2-amino-2-deoxy-b-D-glucopyranoside HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an amino group, and the compound is further modified with an ethyl group. This compound is often used in biochemical research due to its structural similarity to glucose and its ability to interact with various biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.
Introduction of Amino Group: The protected glucose is then reacted with ammonia or an amine to introduce the amino group at the second carbon.
Ethylation: The amino group is then ethylated using ethyl halides under basic conditions.
Deprotection: The acetyl groups are removed to yield the free hydroxyl groups.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.
Purification: The compound is purified using crystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to a hydroxyl group.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often use halides or other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a model compound for studying glucose transport and metabolism in cells.
Industry: The compound is used in the production of glycosylated compounds for various applications.
作用機序
The mechanism of action of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride involves its interaction with glucose transporters and enzymes involved in carbohydrate metabolism. The compound mimics glucose and can be transported into cells via glucose transporters. Once inside the cell, it can participate in various metabolic pathways, affecting cellular functions.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride
- 2-Amino-2-deoxy-D-glucose
- N-Alkyl derivatives of diosgenyl 2-amino-2-deoxy-b-D-glucopyranoside
Uniqueness
Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride is unique due to its ethyl group, which can influence its interaction with biological molecules compared to other similar compounds. This structural modification can affect its solubility, transport, and metabolic pathways, making it a valuable tool in biochemical research.
特性
分子式 |
C8H18ClNO5 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6R)-5-amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-2-13-8-5(9)7(12)6(11)4(3-10)14-8;/h4-8,10-12H,2-3,9H2,1H3;1H/t4-,5-,6-,7-,8-;/m1./s1 |
InChIキー |
ZRZDMGYKPPJXLF-TVLNMICESA-N |
異性体SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N.Cl |
正規SMILES |
CCOC1C(C(C(C(O1)CO)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


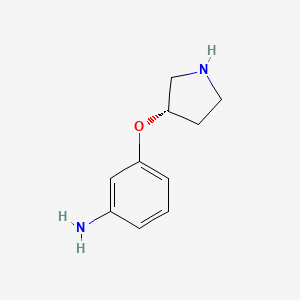

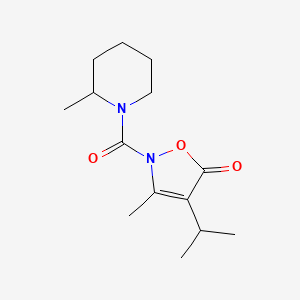
![4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine](/img/structure/B12855073.png)
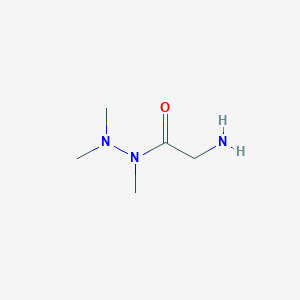
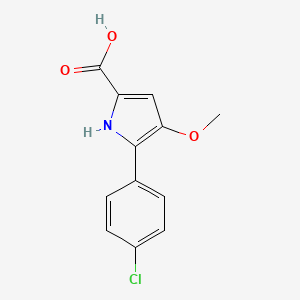
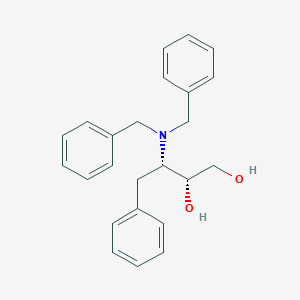
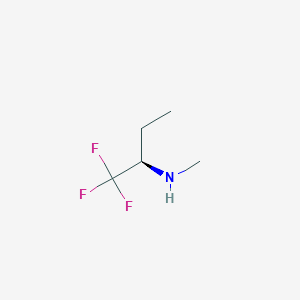
![(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)
